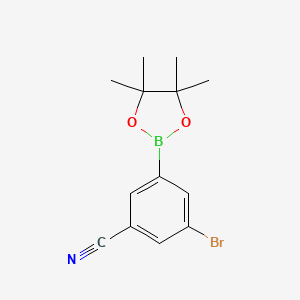

3-ブロモ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンゾニトリル

説明

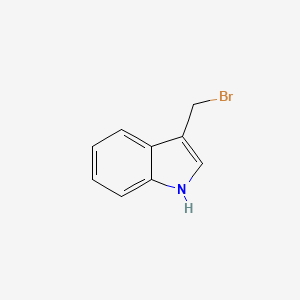

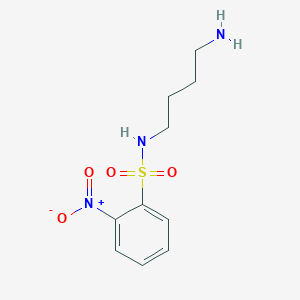

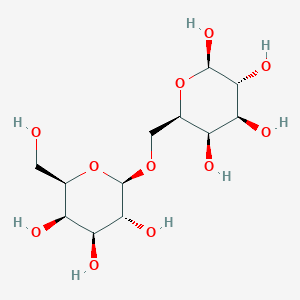

The compound "3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile" is a brominated benzonitrile derivative with a tetramethyl dioxaborolane substituent. This structure suggests potential utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the presence of the dioxaborolane group which can act as a boron source .

Synthesis Analysis

The synthesis of related brominated benzonitrile compounds has been explored in various studies. For instance, the preparation of 4-bromomethyl-benzonitrile was achieved through photochemical bromination of p-methyl-benzonitrile, followed by purification steps to achieve a high purity product . Although not directly related to the target compound, this method provides insight into the bromination techniques that could be applied to synthesize the brominated benzonitrile moiety of the compound .

Molecular Structure Analysis

While the exact molecular structure of "3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile" is not discussed in the provided papers, the structure of similar compounds has been analyzed. For example, the crystal structures of brominated and iodinated derivatives of bis(oxazolinyl)benzenes have been studied, revealing supramolecular features such as hydrogen bonding and π-π interactions . These findings could suggest that the target compound may also exhibit interesting structural characteristics, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

The presence of the dioxaborolane group in the target compound is particularly relevant for chemical reactions. The synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has been achieved through Pd-catalyzed borylation of aryl bromides, which is a key step in the preparation of compounds for Suzuki-Miyaura cross-coupling . This indicates that the target compound could be used as a boron source in such coupling reactions, which are widely used in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. For example, the synthesis of sterically hindered aryl bromides has been reported, with observations on the rotational isomerism and temperature-dependent NMR peak coalescence . These properties are relevant to the target compound, as the presence of bulky substituents can significantly affect its physical behavior and reactivity. Additionally, the synthesis of a natural product starting from a brominated phenyl methanol derivative demonstrates the potential for such compounds to be used in the synthesis of biologically active molecules .

科学的研究の応用

有機合成:クロスカップリング反応

この化合物は主に鈴木・宮浦クロスカップリング反応で使用されます。これは、有機合成における炭素-炭素結合の形成に不可欠です 。ジオキサボロラン部分のホウ素原子は、パラジウム触媒下で、様々な有機ハロゲン化物のカップリングパートナーとして作用します。この反応は、医薬品、農薬、有機材料を含む複雑な有機分子の合成に広く用いられています。

創薬:コリン作動性薬

同様のボロン酸誘導体は、コリン作動性薬の合成における中間体として使用されてきました 。これらの薬物はコリン作動性系を調節することができ、胃腸疾患、アルツハイマー病、重症筋無力症の潜在的な治療法です。

触媒:ボリル化反応

この化合物のホウ素部分は、ボリル化反応に関与することができます。この反応では、特にベンジル位で有機基質にホウ素が添加されます 。この変換は、分子にホウ素を導入するために重要であり、その後さらに官能基化することができます。

作用機序

Target of Action

It is known that this compound has significant application value in organic synthesis . It can be used as a ligand, catalyst, and intermediate .

Mode of Action

It is known to participate in hydrogenation, oxidation, and substitution reactions . It is often used in the construction of C-C bonds and C-N bonds in organic synthesis .

Biochemical Pathways

Its role in organic synthesis suggests that it may influence a variety of biochemical reactions, particularly those involving the formation of c-c and c-n bonds .

Pharmacokinetics

It is soluble in organic solvents such as ether, dichloromethane, and chloroform, but insoluble in water . This suggests that its bioavailability may be influenced by these properties.

Result of Action

Its role in organic synthesis suggests that it may facilitate the formation of new chemical bonds, thereby influencing the structure and function of target molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, it is recommended to use this compound under special laboratory conditions and to strictly follow relevant safety procedures . Its storage condition is under inert gas (nitrogen or Argon) at 2-8°C .

特性

IUPAC Name |

3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYJIHWLAKWJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464885 | |

| Record name | 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

479411-96-6 | |

| Record name | 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479411-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)

![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)